molecular formula C10H6BrNO2 B14250668 5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde CAS No. 403657-27-2

5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde

Katalognummer: B14250668
CAS-Nummer: 403657-27-2
Molekulargewicht: 252.06 g/mol
InChI-Schlüssel: PPFWLGITEPHUQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H6BrNO2 It is a heterocyclic compound that contains both a furan ring and a bromopyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.

    Formylation: The brominated pyridine is then subjected to formylation to introduce the aldehyde group, resulting in 5-bromopyridine-2-carbaldehyde.

    Furan Ring Formation: The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: 5-(5-Bromopyridin-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(5-Bromopyridin-2-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or receptors, inhibiting their function and leading to antibacterial effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromopyridine-2-carbaldehyde: Similar structure but lacks the furan ring.

    5-(5-Chloropyridin-2-yl)furan-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of bromine.

Uniqueness

5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde is unique due to the presence of both the bromopyridine and furan moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Eigenschaften

CAS-Nummer

403657-27-2

Molekularformel

C10H6BrNO2

Molekulargewicht

252.06 g/mol

IUPAC-Name

5-(5-bromopyridin-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H6BrNO2/c11-7-1-3-9(12-5-7)10-4-2-8(6-13)14-10/h1-6H

InChI-Schlüssel

PPFWLGITEPHUQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1Br)C2=CC=C(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.